Sodium trans-hyponitrite hydrate

Catalog No.
S1902658
CAS No.
60884-94-8
M.F
H2N2Na2O3
M. Wt
124.007 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trans-hyponitrite hydrate

CAS Number

60884-94-8

Product Name

Sodium trans-hyponitrite hydrate

IUPAC Name

disodium;(E)-dioxidodiazene;hydrate

Molecular Formula

H2N2Na2O3

Molecular Weight

124.007 g/mol

InChI

InChI=1S/H2N2O2.2Na.H2O/c3-1-2-4;;;/h(H,1,4)(H,2,3);;;1H2/q;2*+1;/p-2

InChI Key

MNTPJDLNJKAOKU-UHFFFAOYSA-L

SMILES

N(=N[O-])[O-].O.[Na+].[Na+]

Canonical SMILES

N(=N[O-])[O-].O.[Na+].[Na+]

Isomeric SMILES

N(=N/[O-])\[O-].O.[Na+].[Na+]

Sodium trans-hyponitrite hydrate (CAS 60884-94-8) is a source of the hyponitrite ion (N2O2 2-) and a donor of nitroxyl (HNO) or hyponitrite radicals in aqueous solution [1]. Supplied as a hydrate to ensure shelf stability and safe handling, it serves as a reagent for researchers investigating nitrogen oxide signaling pathways, as well as a primary precursor for synthesizing transition metal hyponitrite complexes and anhydrous hyponitrous acid [2]. By decomposing into biologically inert nitrous oxide (N2O) rather than reactive nitrogen byproducts, it provides a controlled chemical environment for both pharmacological assays and fast-kinetic spectroscopic studies.

Substituting sodium trans-hyponitrite hydrate with the industry-standard HNO donor, Angeli's salt (sodium trioxodinitrate), fundamentally alters the chemical environment of an assay. Angeli's salt decomposes to yield HNO and one equivalent of nitrite (NO2-) [1]. Nitrite is biologically active; it acts as a vasodilator, alters mitochondrial respiration, and oxidizes oxyhemoglobin to methemoglobin. In contrast, sodium trans-hyponitrite decomposes to yield nitrous oxide (N2O) and water or hydroxide, isolating the effects of the hyponitrite radical without introducing confounding reactive nitrogen species [2]. Furthermore, attempting to use anhydrous hyponitrite salts introduces handling risks and rapid thermal degradation, making the hydrate form the practical choice for reproducible stock solutions.

Elimination of Nitrite-Induced Artifacts in Biological Assays

When selecting an HNO donor for pharmacological or biochemical assays, the coproduction of reactive nitrogen species can confound results. Angeli's salt (Na2N2O3) stoichiometrically decomposes to yield one equivalent of nitrite (NO2-) alongside HNO[1]. Nitrite actively oxidizes oxyhemoglobin and acts as an independent signaling molecule. Sodium trans-hyponitrite hydrate, however, decomposes to generate N2O and water [2]. Because N2O is biologically inert under standard assay conditions, this compound allows for the unambiguous assignment of observed biological effects directly to the hyponitrite radical or HNO.

Evidence DimensionReactive byproducts generated upon decomposition
Target Compound Data0 equivalents of NO2- (yields inert N2O)
Comparator Or BaselineAngeli's salt (1 equivalent of reactive NO2-)
Quantified Difference100% elimination of nitrite contamination
ConditionsAqueous physiological or alkaline buffer systems

Eliminates false positives in NO/HNO signaling assays caused by nitrite-mediated side reactions.

Predictable Decomposition Kinetics for Assay Control

Reproducibility in pulse radiolysis and time-resolved spectroscopic studies requires precise knowledge of donor decay. Sodium trans-hyponitrite hydrate exhibits strictly exponential decomposition kinetics. At pH 9.2 and 25 °C, it decomposes with a half-life of 16.3 minutes[1]. This controlled decay rate allows researchers to calculate the exact concentration of the HN2O2- anion at the moment of a radiolysis pulse or flash photolysis run, a level of temporal control that is difficult to achieve with donors that exhibit complex, multi-step autocatalytic decay.

Evidence DimensionDecomposition half-life
Target Compound Data16.3 minutes
Comparator Or BaselineBaseline (strictly exponential decay model)
Quantified DifferencePredictable first-order decay enabling exact transient concentration mapping
ConditionspH 9.2 buffer at 25 °C

Allows precise timing and concentration control in fast-kinetic spectroscopic and radiolytic assays.

Well-Defined N=N Double Bond Synthon for Coordination Chemistry

For inorganic chemists synthesizing transition metal complexes or pure hyponitrous acid, the structural integrity of the starting material is paramount. Sodium trans-hyponitrite hydrate provides a characterized trans-hyponitrite anion featuring a short N–N bond length of 1.256 Å, indicative of double-bond character[1]. This makes it a predictable synthon for salt metathesis reactions—such as the reaction with AgNO3 to quantitatively precipitate silver hyponitrite (Ag2N2O2)—which cannot be achieved cleanly using mixed-oxide donors like Angeli's salt.

Evidence DimensionN-N bond length and synthon suitability
Target Compound Data1.256 Å (strong double-bond character)
Comparator Or BaselineAngeli's salt (trioxodinitrate, asymmetric N-N-O cleavage)
Quantified DifferenceProvides intact N2O2(2-) unit rather than cleaving the N-N bond
ConditionsSolid-state crystallographic characterization and aqueous metathesis

Ensures the intact transfer of the hyponitrite ligand in the synthesis of advanced nitrogen-containing inorganic materials.

Enhanced Thermal and Storage Stability

The hydration state of sodium trans-hyponitrite is critical for laboratory handling and procurement. Amorphous, anhydrous sodium trans-hyponitrite is sensitive, undergoing sudden thermal decomposition between 360 and 390 °C into Na2O and N2O, with the rate accelerating in the presence of oxygen [1]. Procuring the hydrate form (typically x = 3.0 ± 0.2) stabilizes the crystal lattice, allowing the material to be shipped, stored at 2–8 °C, and handled during the daily preparation of alkaline or acidic stock solutions without premature degradation[2].

Evidence DimensionHandling stability and ambient degradation
Target Compound DataSodium trans-hyponitrite hydrate (stable for daily stock prep at 2-8 °C)
Comparator Or BaselineAnhydrous sodium trans-hyponitrite (sensitive, sudden thermal decomposition)
Quantified DifferencePrevents premature auto-oxidation and sudden thermal breakdown
ConditionsStandard laboratory storage and handling (aerobic vs anaerobic)

Drastically improves shelf life and safety, reducing reagent waste and ensuring consistent dosing.

Nitroxyl (HNO) Biological Signaling Assays

Where isolating the specific physiological effects of HNO (e.g., in cardiovascular or neurotoxicity models) is required without the confounding presence of nitrite, which is unavoidable when using Angeli's salt [1].

Time-Resolved Spectroscopy and Pulse Radiolysis

Where the strict 16.3-minute half-life (at pH 9.2) allows for precise mathematical modeling of radical concentrations during microsecond-to-millisecond flash photolysis experiments [1].

Synthesis of Transition Metal Hyponitrite Complexes

Where a reliable N2O2(2-) synthon is needed for salt metathesis (e.g., forming Ag2N2O2) to study nitrogen cycling or coordinate novel ligands [2].

Dates

Last modified: 08-16-2023

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